Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh

説明

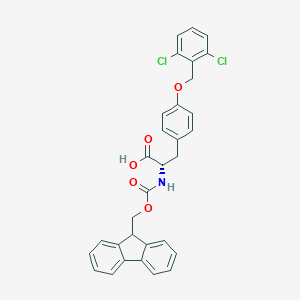

Fmoc-Tyr(2,6-Dichloro-Bzl)-Oh: is a derivative of tyrosine, an amino acid commonly found in proteins. The compound is modified with a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a 2,6-dichlorobenzyl group at the hydroxyl side chain. These modifications make it useful in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS).

準備方法

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The amino group of tyrosine is protected using fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine.

2,6-Dichlorobenzyl Protection: The hydroxyl group of tyrosine is protected using 2,6-dichlorobenzyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods: Industrial production typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

Automated Synthesis: Sequential addition of protected amino acids to a growing peptide chain on a solid support.

Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC).

化学反応の分析

Types of Reactions:

Deprotection: Removal of the Fmoc group using a base like piperidine.

Substitution: The 2,6-dichlorobenzyl group can be substituted under specific conditions.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide (DMF).

Substitution Reactions: Various nucleophiles can be used under basic or acidic conditions.

Major Products:

Deprotected Tyrosine Derivatives: After removal of the Fmoc group.

Substituted Tyrosine Derivatives: Depending on the nucleophile used in substitution reactions.

科学的研究の応用

Chemistry:

- Used in the synthesis of peptides and proteins.

- Acts as a building block in combinatorial chemistry.

Biology:

- Utilized in the study of protein-protein interactions.

- Helps in the development of peptide-based drugs.

Medicine:

- Used in the design of therapeutic peptides.

- Plays a role in vaccine development.

Industry:

- Employed in the production of synthetic peptides for research and therapeutic purposes.

作用機序

Molecular Targets and Pathways:

- The compound interacts with various enzymes and receptors depending on the peptide sequence it is part of.

- It can modulate biological pathways by mimicking natural peptides or inhibiting specific protein functions.

類似化合物との比較

Fmoc-Tyr(tBu)-Oh: Tyrosine protected with a tert-butyl group.

Fmoc-Tyr(Bzl)-Oh: Tyrosine protected with a benzyl group.

Uniqueness:

- The 2,6-dichlorobenzyl group provides unique steric and electronic properties, making it distinct from other tyrosine derivatives.

- It offers enhanced stability and specific reactivity in peptide synthesis.

生物活性

Fmoc-Tyr(2,6-Dichloro-Bzl)-OH, or N-alpha-(9-fluorenylmethyloxycarbonyl)-O-(2,6-dichlorobenzyl)-L-tyrosine, is a derivative of the amino acid tyrosine that features both a fluorenylmethyloxycarbonyl (Fmoc) protecting group and a dichlorobenzyl side chain. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and unique hydrophobic properties. The incorporation of the 2,6-dichlorobenzyl group enhances the biological activity of peptides synthesized with this amino acid.

- Molecular Formula : C31H25Cl2NO5

- Molecular Weight : 562.42 g/mol

- CAS Number : 112402-12-7

The biological activity of this compound is largely attributed to its structural features:

- Hydrophobicity : The dichlorobenzyl group increases the hydrophobic character of the resulting peptides, which can enhance their interaction with lipid membranes and proteins.

- Stability : The Fmoc group provides protection during synthesis and allows for selective deprotection under mild conditions, facilitating the assembly of complex peptide structures.

1. Peptide Synthesis

This compound is predominantly used in SPPS to create peptides with enhanced biological activities. The unique side chain allows for:

- Improved binding affinity : Peptides synthesized with this amino acid often exhibit increased binding to target receptors due to enhanced hydrophobic interactions.

- Stability against proteolytic degradation : The bulky side chain can shield peptide bonds from enzymatic cleavage.

2. Case Studies

Several studies have highlighted the effectiveness of this compound in various biological contexts:

- Study on Antimicrobial Peptides : Research demonstrated that peptides incorporating this compound exhibited significant antimicrobial activity against various bacterial strains. The increased hydrophobicity contributed to membrane disruption mechanisms.

- Cancer Research : Peptides synthesized with this compound showed promising results in inhibiting tumor growth in vitro. The compound's ability to enhance peptide stability and receptor affinity was noted as a key factor in their efficacy.

Comparative Analysis

The following table summarizes the characteristics and applications of various derivatives related to this compound:

| Compound Name | Unique Features | Biological Activity |

|---|---|---|

| Fmoc-Tyr(2,6-Dichloro-Bzl) | Increased hydrophobicity | Enhanced receptor binding |

| Fmoc-Tyrosine | Basic Fmoc protection without benzyl substitution | Standard peptide synthesis |

| Fmoc-Tyrosine(Allyl) | Contains allyl instead of benzyl | Different reactivity profile |

特性

IUPAC Name |

(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25Cl2NO5/c32-27-10-5-11-28(33)26(27)18-38-20-14-12-19(13-15-20)16-29(30(35)36)34-31(37)39-17-25-23-8-3-1-6-21(23)22-7-2-4-9-24(22)25/h1-15,25,29H,16-18H2,(H,34,37)(H,35,36)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOUABXSNYLWHTP-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCC5=C(C=CC=C5Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25Cl2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30634731 | |

| Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112402-12-7 | |

| Record name | O-[(2,6-Dichlorophenyl)methyl]-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30634731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。